molecular formula C11H12O2 B12118493 2-(2-Phenylcyclopropyl)acetic acid

2-(2-Phenylcyclopropyl)acetic acid

Cat. No.: B12118493
M. Wt: 176.21 g/mol
InChI Key: XOZFZEMSIZMNAD-UHFFFAOYSA-N
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Description

2-(2-Phenylcyclopropyl)acetic acid is an organic compound with the molecular formula C11H12O2 It is a derivative of cyclopropane and phenylacetic acid, characterized by the presence of a phenyl group attached to a cyclopropyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylcyclopropyl)acetic acid typically involves a multi-step reaction process. One common method includes the following steps :

    Step 1: Reaction of phenylacetonitrile with sodium hydroxide and tetrabutylammonium iodide in dichloromethane.

    Step 2: Oxidation using lead(IV) acetate and perchloric acid.

    Step 3: Final treatment with sodium hydroxide under heating conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylcyclopropyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenylcyclopropyl ketones or carboxylic acids.

    Reduction: Formation of phenylcyclopropyl alcohols or alkanes.

    Substitution: Formation of halogenated phenylcyclopropyl derivatives.

Scientific Research Applications

2-(2-Phenylcyclopropyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Phenylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways .

Comparison with Similar Compounds

Uniqueness: 2-(2-Phenylcyclopropyl)acetic acid is unique due to the combination of the phenyl group and cyclopropyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(2-phenylcyclopropyl)acetic acid

InChI

InChI=1S/C11H12O2/c12-11(13)7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)

InChI Key

XOZFZEMSIZMNAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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